molecular formula C21H20N4O4S B2819255 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921819-10-5

N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2819255
CAS No.: 921819-10-5
M. Wt: 424.48
InChI Key: NBGPPEYOYGJDOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Antibacterial Activity

Synthetic Approaches and QSAR Studies : Novel analogs with a structure incorporating elements similar to the target compound have been designed and synthesized. These compounds, including variations with benzo[d]thiazolyl and pyrazol-5-one derivatives, have demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. Such studies often include quantitative structure-activity relationship (QSAR) analyses to understand how structural variations influence biological activity. This research highlights the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Anti-inflammatory and Analgesic Properties

Anti-inflammatory Applications : Compounds derived from thiazole and thiazoline, related to the chemical structure of interest, have shown anti-inflammatory activity. This research supports the exploration of thiazole derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs), offering insights into their synthesis and biological evaluations (Lynch et al., 2006).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antitubercular Investigations : Various studies have been conducted on thiazole derivatives for their antimicrobial and antitubercular properties. These compounds, by virtue of their structural characteristics, have been explored for their efficacy against a range of microbial pathogens and Mycobacterium tuberculosis, underscoring their potential as therapeutic agents in treating infectious diseases (Samadhiya et al., 2013).

Antioxidant and Anticancer Activities

Exploration of Antioxidant and Anticancer Capabilities : The synthesis of derivatives featuring thiazole and benzothiazole rings has led to investigations into their antioxidant and anticancer activities. Some synthesized compounds have been evaluated for their ability to scavenge free radicals and their potential cytotoxic effects against cancer cell lines, highlighting the diverse biological activities that such structures can exhibit (Ahmad et al., 2012).

Future Directions

The future directions for research on a compound depend on its potential applications. For example, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals .

Properties

IUPAC Name

N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-25(2)16-6-4-14(5-7-16)22-19(26)10-15-11-30-21(23-15)24-20(27)13-3-8-17-18(9-13)29-12-28-17/h3-9,11H,10,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGPPEYOYGJDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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